

An In-Depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5

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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Cat. No.: B12278510

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CAS Number: 2107273-24-3

This technical guide provides a comprehensive overview of **N-(m-PEG4)-N'-(PEG2-acid)-Cy5**, a fluorescent labeling reagent designed for researchers, scientists, and drug development professionals. This molecule incorporates a Cy5 core, a widely-used fluorophore in the far-red spectral region, functionalized with a carboxylic acid via a discrete polyethylene glycol (PEG) linker. This design allows for covalent conjugation to primary amines on biomolecules such as proteins, peptides, and antibodies, while the PEG spacer enhances hydrophilicity and reduces non-specific binding.

Core Concepts and Applications

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is an amine-reactive fluorescent probe. The terminal carboxylic acid can be activated, most commonly using carbodiimide chemistry (e.g., EDC with N-hydroxysuccinimide), to form a stable amide bond with primary amines on a target molecule.

The inclusion of an asymmetric PEG linker (a PEG4 and a PEG2 chain) offers several advantages in bioconjugation and drug development:

- **Enhanced Solubility and Reduced Aggregation:** The hydrophilic PEG chains increase the water solubility of the Cy5 dye, which can otherwise be prone to aggregation in aqueous buffers, leading to fluorescence quenching.

- **Improved Biocompatibility:** PEGylation is a well-established method to reduce the immunogenicity and improve the in vivo circulation time of biomolecules.[\[1\]](#)
- **Flexible Spacer Arm:** The PEG linker provides a flexible spacer between the fluorophore and the labeled molecule, which can minimize steric hindrance and preserve the biological activity of the target.
- **Applications in Drug Development:** This reagent is particularly valuable in the development of targeted therapies like Antibody-Drug Conjugates (ADCs) and fluorescently-labeled Proteolysis Targeting Chimeras (PROTACs). In these applications, the Cy5 moiety serves as a reporter to track the localization, distribution, and mechanism of action of the therapeutic agent.

Quantitative Data

The key physicochemical and spectroscopic properties of **N-(m-PEG4)-N'-(PEG2-acid)-Cy5** are summarized in the table below.

Property	Value	Reference
CAS Number	2107273-24-3	
Molecular Formula	C ₄₁ H ₅₇ ClN ₂ O ₈	[2]
Molecular Weight	741.36 g/mol	[2]
Excitation Maximum (λ _{ex})	~649 nm	
Emission Maximum (λ _{em})	~667 nm	
Purity	≥97%	
Solubility	Soluble in DMSO, DMF	
Storage	Store at -20°C, desiccated and protected from light.	

Experimental Protocols

General Protocol for Protein Labeling via EDC/NHS Coupling

This protocol describes the general procedure for conjugating **N-(m-PEG4)-N'-(PEG2-acid)-Cy5** to a protein containing primary amine groups (e.g., lysine residues).

Materials:

- **N-(m-PEG4)-N'-(PEG2-acid)-Cy5**
- Protein to be labeled in an amine-free buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0 for activation; can be adjusted to pH 7.2-7.5 for conjugation)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Quenching reagent (e.g., hydroxylamine, Tris, or glycine)
- Gel filtration column (e.g., Sephadex G-25) for purification
- Reaction buffers (e.g., MES, PBS)

Procedure:

- Reagent Preparation:
 - Equilibrate **N-(m-PEG4)-N'-(PEG2-acid)-Cy5**, EDC, and NHS to room temperature before use.
 - Prepare a stock solution of the Cy5 reagent in anhydrous DMF or DMSO.
 - Prepare fresh stock solutions of EDC and NHS in an appropriate buffer or water immediately before use.
- Activation of Carboxylic Acid:

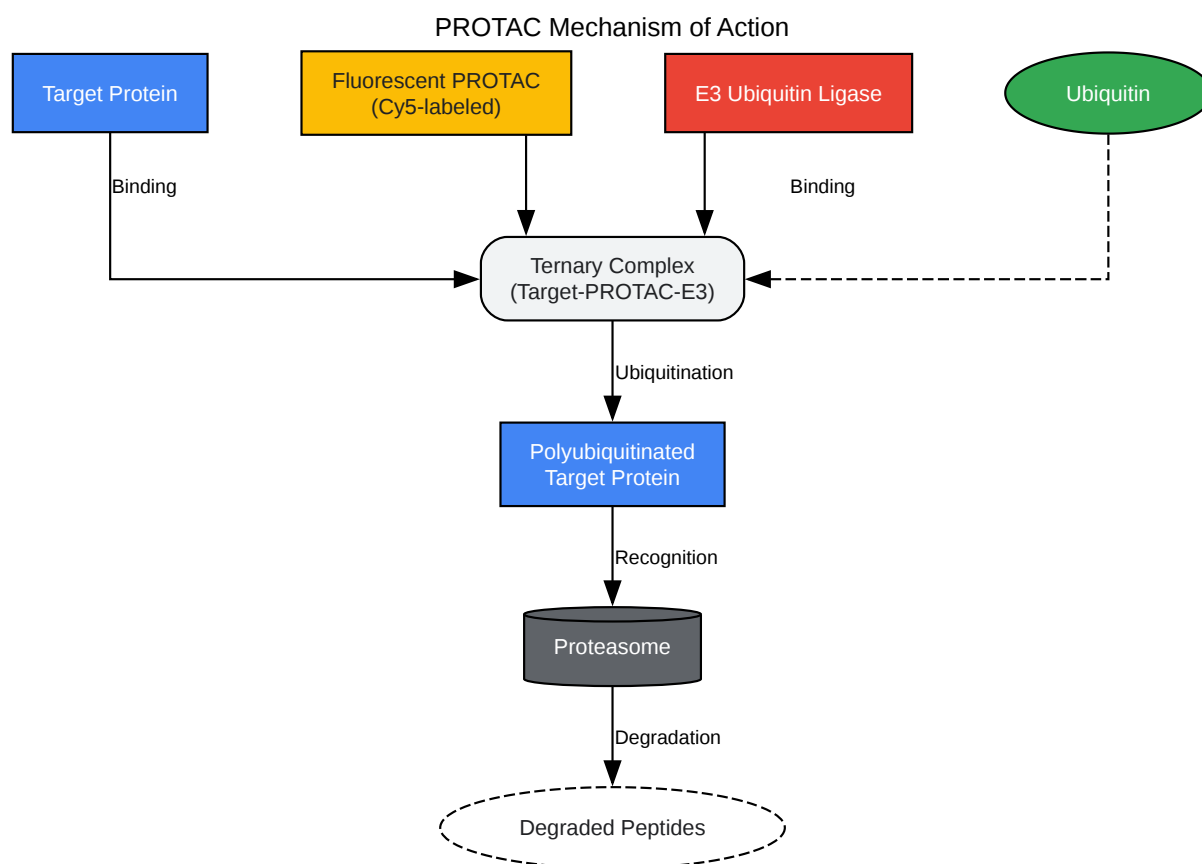
- In a microcentrifuge tube, dissolve **N-(m-PEG4)-N'-(PEG2-acid)-Cy5** in the activation buffer (e.g., 0.1 M MES, pH 5.5).
- Add a molar excess of EDC (e.g., 1.2 equivalents) to the Cy5 solution and stir for 10 minutes at room temperature.
- Add a molar excess of NHS (e.g., 1.2-1.5 equivalents) to the reaction mixture.
- Allow the activation reaction to proceed for 15-60 minutes at room temperature.
- Conjugation to Protein:
 - Prepare the protein solution in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5). Ensure the buffer is free of primary amines.
 - Add the activated Cy5 reagent to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 fold molar excess of the dye is common.
 - Incubate the reaction for 2 hours to overnight at room temperature, protected from light.
- Quenching the Reaction:
 - Add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM) to stop the reaction by consuming any unreacted NHS-activated dye.
 - Incubate for an additional 30-60 minutes.
- Purification:
 - Separate the labeled protein from unreacted dye and reaction byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the fractions containing the labeled protein, which will be visibly colored and typically elute first.
- Characterization (Optional but Recommended):

- Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye) and using the Beer-Lambert law.

Signaling Pathway and Workflow Diagrams

PROTAC-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A fluorescently labeled PROTAC, using a reagent like **N-(m-PEG4)-N'-(PEG2-acid)-Cy5**, allows for the visualization and tracking of this process. The diagram below illustrates the key steps in the PROTAC mechanism of action.

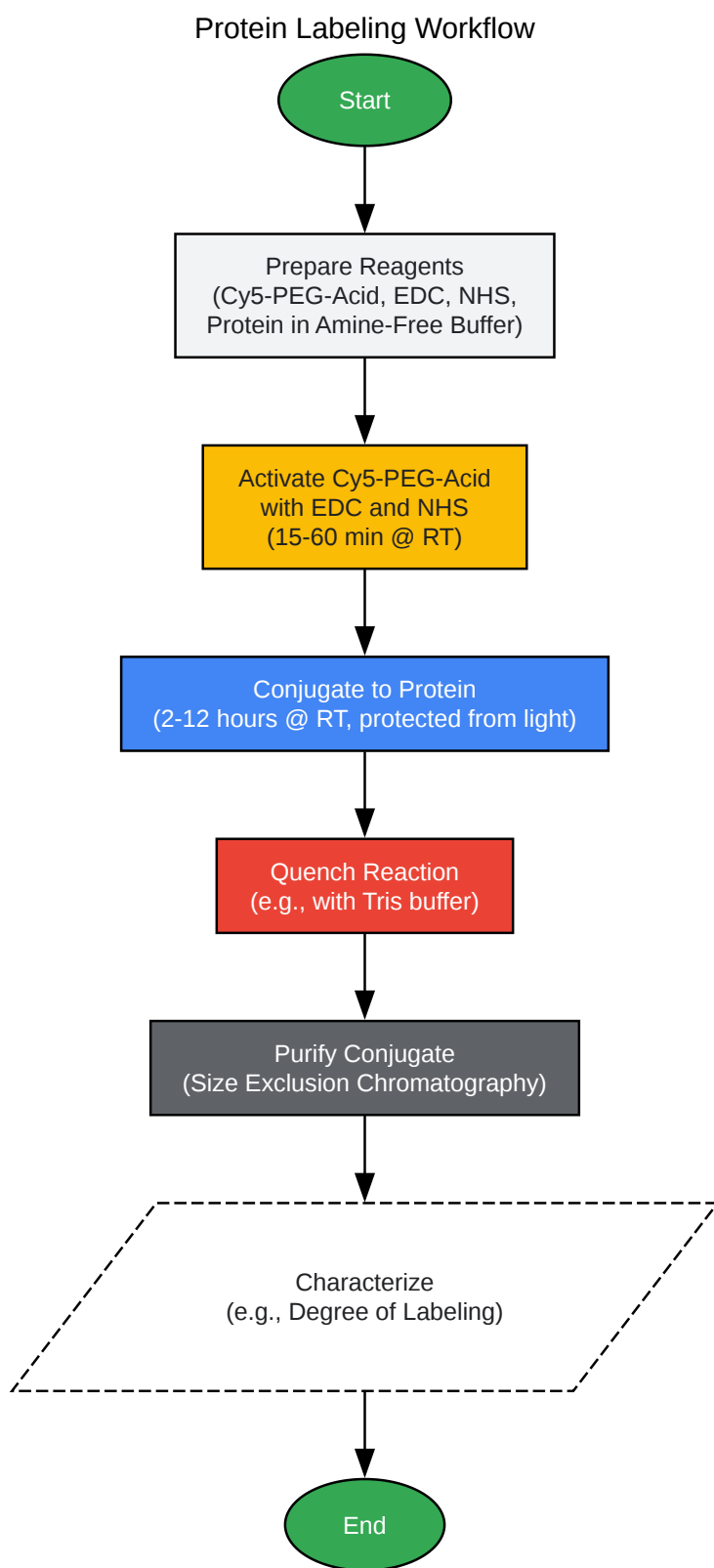


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Caption: The PROTAC induces a ternary complex, leading to ubiquitination and proteasomal degradation of the target.

Experimental Workflow for Protein Labeling

The following diagram outlines the key steps involved in the covalent labeling of a protein with **N-(m-PEG4)-N'-(PEG2-acid)-Cy5**.



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Caption: Workflow for labeling proteins with an amine-reactive Cy5-PEG-acid dye via EDC/NHS chemistry.

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References

- 1. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 2. N-(m-PEG4)-N'-(PEG2-acid)-Cy5|MSDS [dcchemicals.com]
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